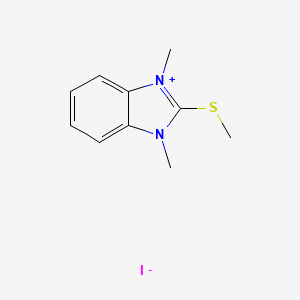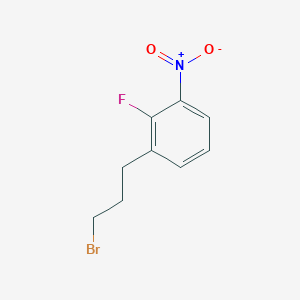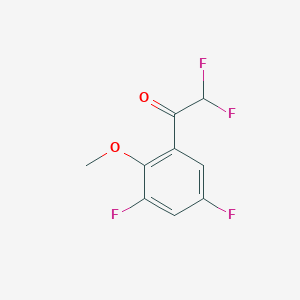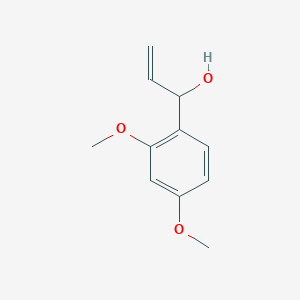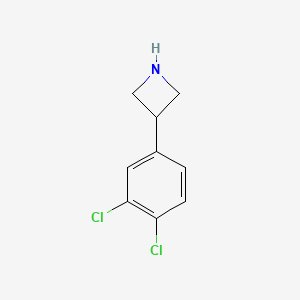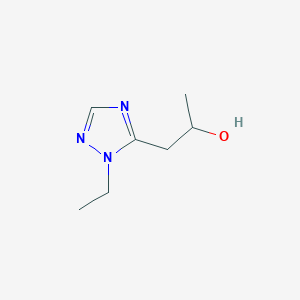![molecular formula C18H20N2O4S B13610266 N-[(1Z,3E)-2-methanesulfonyl-3-[(4-methoxyphenyl)imino]prop-1-en-1-yl]-4-methoxyaniline](/img/structure/B13610266.png)
N-[(1Z,3E)-2-methanesulfonyl-3-[(4-methoxyphenyl)imino]prop-1-en-1-yl]-4-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1Z,3E)-2-methanesulfonyl-3-[(4-methoxyphenyl)imino]prop-1-en-1-yl]-4-methoxyaniline is a synthetic organic compound characterized by its unique chemical structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z,3E)-2-methanesulfonyl-3-[(4-methoxyphenyl)imino]prop-1-en-1-yl]-4-methoxyaniline typically involves a multi-step process. One common method includes the reaction of 4-methoxyaniline with methanesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then subjected to a condensation reaction with 4-methoxybenzaldehyde under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1Z,3E)-2-methanesulfonyl-3-[(4-methoxyphenyl)imino]prop-1-en-1-yl]-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Applications De Recherche Scientifique
N-[(1Z,3E)-2-methanesulfonyl-3-[(4-methoxyphenyl)imino]prop-1-en-1-yl]-4-methoxyaniline has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory and anti-arthritic agent.
Material Science: It is used in the development of advanced materials with specific electronic properties.
Biological Studies: The compound is studied for its effects on cellular signaling pathways, particularly those involving the signal transducer and activator of transcription 3 (STAT3) pathway.
Mécanisme D'action
The mechanism of action of N-[(1Z,3E)-2-methanesulfonyl-3-[(4-methoxyphenyl)imino]prop-1-en-1-yl]-4-methoxyaniline involves the inhibition of the STAT3 pathway. This pathway is crucial in various cellular processes, including inflammation and cell proliferation. By inhibiting STAT3, the compound exerts anti-inflammatory and anti-proliferative effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound also targets the STAT3 pathway and has similar anti-inflammatory properties.
N-[(2E)-3-(4-Chlorophenyl)prop-2-en-1-yl]-4-methoxy-N-methylbenzenesulfonamide: This compound shares structural similarities and undergoes similar chemical reactions.
Uniqueness
N-[(1Z,3E)-2-methanesulfonyl-3-[(4-methoxyphenyl)imino]prop-1-en-1-yl]-4-methoxyaniline is unique due to its specific methanesulfonyl and imino functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C18H20N2O4S |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
4-methoxy-N-[(Z)-3-(4-methoxyphenyl)imino-2-methylsulfonylprop-1-enyl]aniline |
InChI |
InChI=1S/C18H20N2O4S/c1-23-16-8-4-14(5-9-16)19-12-18(25(3,21)22)13-20-15-6-10-17(24-2)11-7-15/h4-13,19H,1-3H3/b18-12-,20-13? |
Clé InChI |
RJYFIYKFVSHPKD-UDWIVRIUSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)N/C=C(/C=NC2=CC=C(C=C2)OC)\S(=O)(=O)C |
SMILES canonique |
COC1=CC=C(C=C1)NC=C(C=NC2=CC=C(C=C2)OC)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropan-1-ol](/img/structure/B13610186.png)

